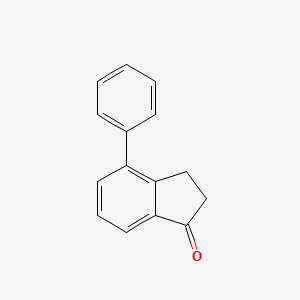

4-Phenyl-2,3-dihydro-1h-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-10-9-13-12(7-4-8-14(13)15)11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSJZOYSLXXFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC(=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294742 | |

| Record name | 4-phenyl-2,3-dihydro-1h-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78383-17-2 | |

| Record name | NSC97790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenyl-2,3-dihydro-1h-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyl 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Classical and Established Synthesis Approaches

Base-Catalyzed Condensation Reactions for Indenone Precursors

Base-catalyzed condensation reactions represent a fundamental approach to the synthesis of indenone precursors. The aldol (B89426) condensation, a cornerstone of C-C bond formation, is particularly relevant. youtube.comtransformationtutoring.comlibretexts.org In this reaction, an enolizable ketone or aldehyde reacts with another carbonyl compound in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. youtube.comlibretexts.orgyoutube.com

The mechanism of the base-catalyzed aldol condensation typically involves the deprotonation of the α-carbon of one carbonyl molecule to form a resonance-stabilized enolate. youtube.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. youtube.com Protonation of the resulting alkoxide intermediate yields the β-hydroxy carbonyl product. youtube.com Subsequent dehydration, often promoted by heat, leads to the formation of the α,β-unsaturated system characteristic of many indenone precursors. youtube.com

Table 1: Key Features of Base-Catalyzed Aldol Condensation

| Feature | Description |

|---|---|

| Reactants | Enolizable aldehydes or ketones. |

| Catalyst | Typically a base, such as hydroxide (B78521) ion. libretexts.org |

| Intermediate | Enolate ion, β-hydroxy carbonyl compound. youtube.com |

| Product | α,β-unsaturated aldehyde or ketone. libretexts.org |

| Key Transformation | Formation of a new carbon-carbon bond. |

Schmidt Rearrangement in the Preparation of Indenone-Derived Heterocycles

The Schmidt reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles from carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, leading to a rearrangement that incorporates a nitrogen atom into the cyclic framework, typically forming a lactam. wikipedia.orgchimia.chlibretexts.org

The mechanism begins with the protonation of the ketone's carbonyl group, which activates it for nucleophilic attack by the azide (B81097). wikipedia.org This forms an azidohydrin intermediate. organic-chemistry.orglibretexts.org Subsequent dehydration and rearrangement, involving the migration of one of the alkyl or aryl groups from carbon to nitrogen and the expulsion of dinitrogen gas, leads to a nitrilium ion. wikipedia.orglibretexts.org Trapping of this intermediate by water results in the formation of the corresponding amide or lactam. wikipedia.orglibretexts.org The intramolecular version of the Schmidt reaction has proven particularly valuable for the assembly of complex, polycyclic alkaloids. chimia.ch

Table 2: Schmidt Reaction for Heterocycle Synthesis

| Feature | Description |

|---|---|

| Substrate | Ketones, aldehydes, carboxylic acids. wikipedia.org |

| Reagent | Hydrazoic acid (HN₃) or alkyl azides. wikipedia.orglibretexts.org |

| Catalyst | Strong acid (e.g., sulfuric acid). wikipedia.org |

| Product | Amides, lactams, amines, or nitriles. organic-chemistry.org |

| Key Transformation | Nitrogen insertion and skeletal rearrangement. nih.gov |

Claisen-Schmidt Condensation for the Synthesis of Arylidene Indenones

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone that possesses an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. nih.govwikipedia.orgbyjus.com This reaction is instrumental in the synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones, which are direct precursors to arylidene indenones. nih.gov

This reaction is typically carried out in the presence of a base, such as sodium hydroxide. wikipedia.org The enolizable ketone is deprotonated to form an enolate, which then attacks the aromatic aldehyde. youtube.comresearchgate.net The resulting β-hydroxy ketone readily dehydrates to yield the α,β-unsaturated ketone. nih.gov The reaction can be performed under solvent-free conditions, for example, by grinding the reactants with solid sodium hydroxide, leading to high yields of the desired products. nih.gov

Table 3: Claisen-Schmidt Condensation for Arylidene Indenone Precursors

| Feature | Description |

|---|---|

| Reactants | An enolizable ketone and a non-enolizable aromatic aldehyde. wikipedia.orgbyjus.com |

| Catalyst | Base, such as sodium hydroxide. wikipedia.org |

| Product | α,β-Unsaturated ketone (chalcone derivative). beilstein-journals.org |

| Significance | Forms the core structure of arylidene indenones. |

Metal-Catalyzed Synthetic Pathways

Nickel-Catalyzed Formal Carboacylation for Indenone Formation

Nickel-catalyzed reactions have emerged as powerful methods for the construction of complex molecular architectures. nih.gov A notable application is the formal carboacylation of alkenes, which can be utilized for the synthesis of indenones. For example, the nickel-catalyzed intramolecular carboacylation of ortho-allylbenzamides with arylboronic acid pinacol (B44631) esters yields 2-benzyl-2,3-dihydro-1H-inden-1-ones in moderate to high yields. researchgate.net This reaction is initiated by the oxidative addition of an activated amide C-N bond to a nickel(0) catalyst, followed by alkene insertion into the resulting nickel(II)-acyl bond. researchgate.net

Furthermore, nickel-catalyzed three-component 1,2-carboacylation of alkenes provides a versatile route to various ketone structures. nih.gov These reactions can activate secondary and tertiary alkyl bromides and offer advantages such as operational simplicity and broad substrate applicability. nih.gov

Table 4: Nickel-Catalyzed Indenone Synthesis

| Feature | Description |

|---|---|

| Catalyst | Nickel complexes. nih.govresearchgate.net |

| Reaction Type | Formal carboacylation, reductive cyclization. researchgate.netorganic-chemistry.org |

| Substrates | ortho-allylbenzamides, arylboronic acids, enones. researchgate.netorganic-chemistry.org |

| Product | Substituted 1-indanones. researchgate.netorganic-chemistry.org |

| Advantages | High efficiency, broad substrate scope. nih.govresearchgate.net |

Rhodium-Catalyzed Cyclization and Addition Reactions in Indanone Synthesis

Rhodium catalysts are highly effective in mediating a variety of cyclization and addition reactions to form indanone frameworks. iyte.edu.tr A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift allows for the synthesis of 2,3-substituted indanones in excellent yields under mild, aqueous conditions. organic-chemistry.org Another approach involves the Rh(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes, which proceeds via a formal [4+1] cycloaddition to furnish substituted indanone derivatives. organic-chemistry.org

Enantioselective synthesis of chiral 3-aryl-1-indanones can be achieved through the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.orgnih.gov This method, employing a chiral phosphine (B1218219) ligand such as MonoPhos, provides access to a range of enantioenriched 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities. organic-chemistry.orgnih.gov Rhodium catalysis has also been utilized in the ring expansion of benzocyclobutenones to generate indanones. researchgate.net

Table 5: Rhodium-Catalyzed Indanone Synthesis

| Feature | Description |

|---|---|

| Catalyst | Rhodium complexes. organic-chemistry.orgiyte.edu.trrsc.org |

| Reaction Types | Cyclization, addition, [4+1] cycloaddition, ring expansion. organic-chemistry.orgresearchgate.net |

| Substrates | Alkynes, arylboroxines, α-carbonyl sulfoxonium ylides, chalcone derivatives. organic-chemistry.orgiyte.edu.tr |

| Products | Substituted and chiral 1-indanones. organic-chemistry.orgnih.gov |

| Key Features | High yields, enantioselectivity, mild reaction conditions. organic-chemistry.orgnih.gov |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| 4-Phenyl-2,3-dihydro-1H-inden-1-one |

| 2-benzyl-2,3-dihydro-1H-inden-1-one |

| 3-aryl-1-indanone |

| 2,3-substituted indanone |

| α,α'-bis(substituted-benzylidene)cycloalkanone |

| β-hydroxy carbonyl compound |

| α,β-unsaturated carbonyl compound |

| Azidohydrin |

| Nitrilium ion |

| Lactam |

| Chalcone |

| ortho-allylbenzamide |

| arylboronic acid pinacol ester |

| α-carbonyl sulfoxonium ylide |

| pinacolborane chalcone derivative |

| Benzocyclobutenone |

| 7-phenyl-1H-indene |

| 4-phenyl-2-indanone |

| 4-phenyl-2,3-dihydro-1H-inden-1-ol |

| 4-(3-methyl-1H-indol-2-yl)phenylmethanone |

| 1-(4-benzoylphenyl)propan-1-one |

| 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile |

| 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile |

| 2-ethynylbenzaldehyde |

| 3-hydroxy-2,3-dihydro-1H-inden-1-one |

| indane-1,3-dione |

| 2-Bromo-6-methoxy-3-phenyl-1-indanone |

| 6-methoxy-3-phenyl-1-indanone |

| 5,7-dimethoxy-1-indanone |

| Dibenzylideneacetone |

| Benzophenone |

| Benzanilide |

| (+)-Camphoric acid |

| Nicotine |

| Stenine |

| Acyl azide |

| Isocyanate |

| Carbamic acid |

| Carbamate |

| Imine |

| Nitrile |

| Amine |

| Aldehyde |

| Ketone |

| Carboxylic acid |

| Hydrazoic acid |

| Sodium azide |

| Sulfuric acid |

| Sodium hydroxide |

| MonoPhos |

| Nickel(0) |

| Nickel(II) |

| Rhodium(III) |

| Malononitrile |

| Diethyl phthalate |

| Ethyl acetate (B1210297) |

| Hydroxylamine hydrochloride |

| Phenylpropionic acid chloride |

| Aluminum chloride |

| Trifluoromethanesulfonic acid |

| Methanesulfonic acid |

| Boron trifluoride ethyl etherate |

| N-bromo succinimide |

| bis-tetra butyl ammonium (B1175870) dichromate |

| Phenyl hydrazine (B178648) |

| Zinc chloride |

| Formic acid |

| Hydrogen peroxide |

| Trifluoroacetic acid |

| Bromine |

| Titanium tetrachloride |

| o-dichlorobenzene |

Palladium-Catalyzed Cyclization Strategies for Substituted Indanones

Palladium catalysis is a cornerstone in the synthesis of indenones, offering multiple pathways to this valuable carbocyclic framework. liv.ac.uk These strategies often involve the formation of key carbon-carbon bonds through various cyclization mechanisms.

One prominent method is the palladium(II)-catalyzed carboannulation between benzaldehydes and internal alkynes. liv.ac.uk This reaction proceeds through the palladation of an aromatic aldehyde, followed by syn-addition to the alkyne's triple bond. The resulting organopalladium species undergoes intramolecular cyclization and reductive elimination to yield 2,3-disubstituted indenones in moderate to good yields with high regioselectivity. liv.ac.uk A plausible mechanism for this transformation involves the initial formation of a palladium complex from the aromatic aldehyde, which then reacts with the alkyne. liv.ac.uk

Another powerful technique is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. nih.gov This method is particularly effective for substrates containing a terminal olefin. Optimal conditions for this transformation have been identified as using 10 mol % of palladium(II) acetate (Pd(OAc)₂), 2 equivalents of pyridine (B92270), and 1 equivalent of n-Bu₄NCl under a carbon monoxide atmosphere at 100 °C in dimethylformamide (DMF). nih.gov This process has been successfully applied to various aryl systems to produce a range of substituted indanone derivatives. nih.gov

Furthermore, palladium catalysis can be employed in cascade reactions. A one-pot Heck-aldol annulation reaction has been developed using palladium catalysis in ethylene (B1197577) glycol. liv.ac.uk This sequence begins with a Heck reaction that installs an enol functionality, which is followed by an ethylene glycol-promoted aldol-type annulation with an adjacent carbonyl group to form multisubstituted 1-indanones in moderate to excellent yields. liv.ac.uk The versatility of palladium is also demonstrated in the synthesis of pyrroloindoles through a double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, mediated by palladium and carbon monoxide. nih.gov

The following table summarizes key palladium-catalyzed methods for the synthesis of indanone derivatives.

Table 1: Selected Palladium-Catalyzed Syntheses of Indanone Derivatives

| Starting Materials | Catalyst/Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| Benzenecarbaldehydes and internal alkynes | Pd(OAc)₂, AgSbF₆ | Direct C-H activation/carbocyclization; high regioselectivity. | Moderate to good | liv.ac.uk |

| Unsaturated aryl iodides with terminal olefins | Pd(OAc)₂, pyridine, n-Bu₄NCl, CO | Carbonylative cyclization; good functional group tolerance. | Good to excellent | nih.gov |

| 2-Bromobenzaldehydes and vinyl ethers | Pd(OAc)₂, dppp, in ethylene glycol | One-pot Heck-aldol annulation cascade. | Good to excellent | liv.ac.uk |

| 1,4-Dialkenyl-2,3-dinitrobenzenes | Pd catalyst, CO | Double reductive cyclization to form fused pyrroloindoles. | Not specified | nih.gov |

Silver and Indium Catalysis in the Construction of Indenone Frameworks

While palladium dominates the field, other transition metals like silver and indium have emerged as valuable catalysts for constructing indenone frameworks, often through unique mechanistic pathways.

Silver Catalysis Silver-mediated reactions provide alternative routes to indenone derivatives. A notable example is the silver-mediated radical 5-exo-dig cyclization of 2-alkynylbenzonitriles. rsc.org This method facilitates the formation of multiple bonds (C–P, C–C, and C–O) in a single operation under atmospheric conditions, leading to phosphorus-containing 1-indenones in generally good yields. rsc.org The use of nanosilver catalysts, in particular, has gained significant interest due to their unique reactivity, selectivity, and stability in various organic transformations. consensus.app

Indium Catalysis Indium catalysis offers another avenue for synthesizing complex molecules containing the indene (B144670) core. For instance, indium(III) chloride (InCl₃) has been shown to be an effective catalyst in the diastereoselective domino synthesis of indenodithiepines and indenodithiocines from propargylic alcohols and dithioacetals. nih.gov This atom-economical process constructs dithiepines and dithiocines fused to an indene ring. nih.gov Indium triflate is another versatile catalyst, known for promoting reactions like the synthesis of carbamates and ureas under mild conditions, showcasing its potential in facilitating complex bond formations. organic-chemistry.org It has also been used in [3+2] annulation reactions for synthesizing γ-butyrolactone derivatives. chemrxiv.org These examples highlight the potential of indium catalysts for developing novel synthetic routes toward complex indenone analogues.

Green Chemistry Approaches in Indenone Synthesis

The principles of green chemistry, which focus on designing environmentally benign processes, have significantly influenced the synthesis of indenones. This involves the use of sustainable catalysts and environmentally friendly solvents.

Utilization of Environmentally Sustainable Catalysts (e.g., Bleaching Earth Clay)

Clay catalysts, such as montmorillonite (B579905), represent an environmentally friendly alternative to traditional acid catalysts. ias.ac.inijpsjournal.com These naturally occurring aluminosilicates can function as solid Brønsted or Lewis acids and are inexpensive, reusable, and non-corrosive. ias.ac.inijsrch.com Montmorillonite clays (B1170129) have been successfully employed as heterogeneous catalysts in a wide array of organic reactions, including condensations, rearrangements, and multicomponent reactions, often under mild conditions with high selectivity and yield. ijsrch.comresearchgate.net For example, Maghnite-H+, a proton-exchanged montmorillonite clay, has been used as a cheap, recyclable, and eco-friendly catalyst for the one-pot synthesis of 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives, achieving high yields in short reaction times. researchgate.net The application of such clay catalysts to indenone synthesis offers a promising green alternative, minimizing waste and avoiding hazardous reagents. ias.ac.inijpsjournal.com

Application of Green Solvents (e.g., Polyethylene Glycol)

Polyethylene glycol (PEG) has gained prominence as a green reaction medium due to its biodegradability, low toxicity, low cost, and recyclability. liv.ac.uknih.gov It can serve as a solvent and, in some cases, as a reaction promoter. For instance, a palladium-catalyzed cascade reaction to synthesize 1-indanones was successfully carried out in ethylene glycol. liv.ac.uk This reaction involves a Heck reaction followed by an aldol-type annulation, demonstrating the compatibility of PEG with transition metal catalysis. liv.ac.uk Furthermore, PEG-400 has been used as a green solvent in the ultrasonic or microwave-irradiated multicomponent synthesis of 1,2,3-triazole-linked 1,4-dihydropyridines, showcasing its utility in promoting complex transformations under energy-efficient conditions. nih.gov

Multicomponent and Cascade Reactions for Novel Indenone Analogues

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single synthetic operation. rsc.orgnih.gov These processes are characterized by their high atom, pot, and step economy, making them cornerstones of modern green synthesis. nih.gov

A variety of novel indenone analogues have been synthesized using these approaches. For example, a three-component reaction between 2-arylidene-indanones, isatins, and primary amino acids can produce complex bispiro compounds. rsc.org Similarly, a one-pot synthesis of indeno-fused pyridopyrimidine scaffolds has been achieved by reacting 2-arylidene 1-indanones with 6-amino-1,3-dimethylpyrimidine. rsc.org Another notable MCR is the Passerini reaction of indane-1,2,3-trione with isocyanides and benzoic acid derivatives, which yields sterically congested 2,2-disubstituted indane-1,3-diones at room temperature. researchgate.net

Cascade reactions have also proven powerful for constructing the indenone core. A domino intermolecular Friedel–Crafts alkylation and intramolecular acylation of ethyl cinnamates can form indanone derivatives, which can then be converted into indenoindoles via a subsequent Fischer indole (B1671886) reaction. rsc.org Radical cascade cyclizations have also emerged as a potent strategy for accessing versatile functionalized 1-indenones from substrates like 1,3-diarylpropynones and 2-alkynylbenzonitriles. researchgate.net

Table 2: Examples of Multicomponent and Cascade Reactions for Indenone Analogues

| Reaction Type | Components/Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Reaction | 2-Arylidene-indanones, isatins, primary amino acids | Bispiro indanones | Forms bispiro frameworks via Mannich/cyclization sequence. | rsc.org |

| Passerini MCR | Indane-1,2,3-trione, isocyanides, benzoic acids | 2,2-Disubstituted indane-1,3-diones | Forms α-acyloxycarboxamides; high yield at room temp. | researchgate.net |

| Domino Reaction | Ethyl cinnamates, arenes, aryl hydrazines | Indenoindoles | Sequential Friedel–Crafts/Fischer indole reactions. | rsc.org |

| Radical Cascade | 1,3-Diarylpropynones or 2-alkynylbenzonitriles | Functionalized 1-indenones | Rapidly increases molecular complexity. | researchgate.net |

| Heck-Aldol Cascade | 2-Bromobenzaldehydes and vinyl ethers | 3-Hydroxy-1-indanones | One-pot Pd-catalyzed reaction in ethylene glycol. | liv.ac.uk |

Hydrazinolysis and Related Cyclization Pathways

Hydrazinolysis and cyclization reactions involving hydrazine and its derivatives provide access to a variety of nitrogen-containing heterocyclic systems fused to or derived from indenone precursors. These pathways are valuable for creating novel polycyclic scaffolds.

A direct and fascinating example involves the hydrazinolysis of a triketo ester, which leads to the one-pot synthesis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one. mdpi.com Mechanistic studies of this transformation have identified key intermediates such as 5-oxo-3-phenyl-5H-indeno[1,2-c]pyridazine-4-carboxylate and the corresponding carbohydrazide, which are formed through sequential reactions with hydrazine. mdpi.com This demonstrates a powerful method for building complex, fused heterocyclic systems starting from a precursor related to the indane-1,3-dione structure. mdpi.commdpi.com

The Fischer indole synthesis, a classic reaction involving the cyclization of a phenylhydrazone, can be adapted to start from indanone intermediates. For instance, an indanone derivative can be reacted with an aryl hydrazine to form the corresponding hydrazone, which then undergoes acid-catalyzed cyclization to yield an indenoindole. rsc.org

Other related cyclizations include the reaction of enediynones with hydrazine in the presence of copper chloride to synthesize pyrazolo[1,5-a]pyridines, and rhodium-catalyzed addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles. rsc.orgorganic-chemistry.org Additionally, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones in pyridine has been shown to produce pyridazino[4,3-c:5,6-c′]diquinoline derivatives, illustrating an unusual dimerization and cyclization pathway. mdpi.com These diverse reactions highlight the utility of hydrazine-based chemistry in generating novel indenone-related heterocyclic structures. rsc.orgorganic-chemistry.orgmdpi.com

Buchwald–Hartwig Amination in Indenone-Derived Systems

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and materials due to its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. acs.org

While direct examples of Buchwald-Hartwig amination on 4-phenyl-2,3-dihydro-1H-inden-1-one are not extensively documented in readily available literature, the application of this methodology to structurally similar systems, such as bromo-substituted tetrahydrocarbazolones, provides significant insight into the potential reaction conditions and outcomes for indenone-derived substrates. The core structure of these carbazolones features a fused ring system with a keto-functionality, presenting a valuable model for predicting the behavior of halo-indenones in such transformations.

Research conducted on the amination of 6-bromo-1,2,3,4-tetrahydrocarbazol-1-one derivatives has demonstrated the feasibility of this reaction on complex, fused-ring systems. researchgate.net In a key study, various primary and secondary amines were successfully coupled with bromo-tetrahydrocarbazolones using a palladium catalyst system. researchgate.net

The successful amination of these structurally related compounds underscores the potential of the Buchwald-Hartwig reaction for the synthesis of amino-substituted indenone derivatives. The reaction conditions employed in these studies, particularly the choice of catalyst, ligand, and base, offer a strong starting point for the development of synthetic routes to novel 4-amino-phenyl-indenone compounds.

Detailed research findings on the amination of 6-bromo-1,2,3,4-tetrahydrocarbazol-1-one, a substrate analogous to halo-indenones, are presented in the table below. The data highlights the scope of the reaction with respect to the amine coupling partner and the typical yields achieved.

| Entry | Hetaryl Bromide | Amine | Catalyst System | Base | Solvent | Reaction Time (h) | Product | Yield (%) |

| 1 | 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one | Morpholine | Pd₂(dba)₃·CHCl₃, 2-(di-tert-butylphosphino)biphenyl | t-BuONa | Toluene | 5 | 6-Morpholino-1,2,3,4-tetrahydrocarbazol-1-one | 83 |

| 2 | 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one | Piperidine (B6355638) | Pd₂(dba)₃·CHCl₃, 2-(di-tert-butylphosphino)biphenyl | t-BuONa | Toluene | 4 | 6-Piperidino-1,2,3,4-tetrahydrocarbazol-1-one | 74 |

| 3 | 6-Bromo-2-methyl-1,2,3,4-tetrahydrocarbazol-1-one | Morpholine | Pd₂(dba)₃·CHCl₃, 2-(di-tert-butylphosphino)biphenyl | t-BuONa | Toluene | 5 | 2-Methyl-6-morpholino-1,2,3,4-tetrahydrocarbazol-1-one | 80 |

| 4 | 6-Bromo-2-methyl-1,2,3,4-tetrahydrocarbazol-1-one | Piperidine | Pd₂(dba)₃·CHCl₃, 2-(di-tert-butylphosphino)biphenyl | t-BuONa | Toluene | 4 | 2-Methyl-6-piperidino-1,2,3,4-tetrahydrocarbazol-1-one | 78 |

These findings suggest that a similar approach could be effectively applied to the synthesis of 4-amino-2,3-dihydro-1H-inden-1-one derivatives from their corresponding 4-halo precursors. The use of bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, is crucial for promoting the catalytic activity and achieving high yields. researchgate.net The choice of a strong, non-nucleophilic base like sodium tert-butoxide is also a key parameter for facilitating the deprotonation of the amine and driving the catalytic cycle forward. researchgate.net The successful application of these conditions to the analogous tetrahydrocarbazolone system provides a strong foundation for future synthetic explorations in the indenone series.

Spectroscopic and Crystallographic Elucidation of 4 Phenyl 2,3 Dihydro 1h Inden 1 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 4-Phenyl-2,3-dihydro-1H-inden-1-one, specific chemical shifts (δ) are expected for the aromatic and aliphatic protons.

Based on data from the analogous compound, 7-Hydroxy-4-phenyl-2,3-dihydro-1H-inden-1-one, the aliphatic protons of the five-membered ring are expected to appear as multiplets in the upfield region. The methylene (B1212753) protons at the C2 and C3 positions would likely show complex splitting patterns due to their diastereotopic nature and coupling with each other. The aromatic protons would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the phenyl substituent and the fused benzene (B151609) ring would exhibit distinct signals, influenced by their relative positions and the electron-withdrawing effect of the carbonyl group.

Note on Analog Data: The following table presents ¹H NMR data for 7-Hydroxy-4-phenyl-2,3-dihydro-1H-inden-1-one. For the target compound, 4-Phenyl-2,3-dihydro-1H-inden-1-one, the absence of the hydroxyl group at the 7-position would alter the chemical shifts and splitting patterns of the aromatic protons on the indanone core. Specifically, the proton at the 7-position would be a standard aromatic proton, and the electronic effects influencing the other aromatic protons would differ.

Interactive Data Table: ¹H NMR Data for 7-Hydroxy-4-phenyl-2,3-dihydro-1H-inden-1-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Analog) |

| 9.32 | s (exchangeable) | 1H | -OH |

| 7.52 | d, J = 8.4 Hz | 1H | Aromatic H |

| 7.34–7.48 | m | 5H | Phenyl-H |

| 6.88 | d, J = 8.3 Hz | 1H | Aromatic H |

| 3.18 | t, J = 5.7 Hz | 2H | -CH₂- |

| 2.72–2.75 | m | 2H | -CH₂- |

Data sourced from a study on cyclic-ketoximes as ER beta-selective agonists.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of 4-Phenyl-2,3-dihydro-1H-inden-1-one is expected to show a characteristic signal for the carbonyl carbon in the highly deshielded region (typically >190 ppm). The aromatic carbons would appear in the range of 120-150 ppm, while the aliphatic carbons of the indanone ring would be found in the upfield region (typically 20-40 ppm).

Note on Analog Data: The table below shows ¹³C NMR data for the oxime derivative, (E)-7-hydroxy-4-phenyl-2,3-dihydro-1H-inden-1-one oxime. In the target ketone, the C1 carbon would be a carbonyl carbon with a significantly different chemical shift (around 200 ppm) instead of the C=N-OH carbon signal seen in the oxime (166.4 ppm). The chemical shifts of the aromatic carbons would also be adjusted due to the electronic differences between a carbonyl group and an oxime group, as well as the absence of the C7 hydroxyl group.

Interactive Data Table: ¹³C NMR Data for (E)-7-hydroxy-4-phenyl-2,3-dihydro-1H-inden-1-one oxime

| Chemical Shift (δ) ppm | Assignment (Analog Oxime) |

| 166.4 | C=N (Oxime) |

| 155.1 | Ar-C |

| 147.1 | Ar-C |

| 141.0 | Ar-C |

| 132.6 | Ar-C |

| 131.6 | Ar-C |

| 129.3 (2C) | Ar-CH |

| 129.1 (2C) | Ar-CH |

| 127.6 | Ar-CH |

| 123.0 | Ar-CH |

| 114.4 | Ar-CH |

| 29.6 | -CH₂- |

| 26.5 | -CH₂- |

Data sourced from a study on cyclic-ketoximes as ER beta-selective agonists.

Vibrational Spectroscopy: Infrared (IR) Spectrometry

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. For 4-Phenyl-2,3-dihydro-1H-inden-1-one, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1690-1715 cm⁻¹. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands for 4-Phenyl-2,3-dihydro-1H-inden-1-one

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~3000-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1710 | Strong | Ketone C=O Stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Stretch |

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental formula.

In EI-MS, the molecule is ionized by a high-energy electron beam, often leading to extensive fragmentation. For 4-Phenyl-2,3-dihydro-1H-inden-1-one (C₁₅H₁₂O), the molecular ion peak (M⁺) would be expected at m/z 208. The fragmentation pattern would likely involve the loss of small, stable molecules such as CO (m/z 28), leading to a significant fragment at m/z 180. Further fragmentation of the phenyl group could also be observed. Data for the related 2-methyl-4-phenyl-1-indanone shows that this type of fragmentation is typical for the indanone core beilstein-journals.org.

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For 4-Phenyl-2,3-dihydro-1H-inden-1-one, the calculated exact mass for the molecular formula C₁₅H₁₃O⁺ ([M+H]⁺) would be determined. For the related analog, (E)-7-hydroxy-4-phenyl-2,3-dihydro-1H-inden-1-one oxime (C₁₅H₁₃NO₂), the calculated m/z for [M+H]⁺ was 240.1025, with a found value of 240.1016, demonstrating the high accuracy of this technique. A similar level of accuracy would be expected for the target compound, confirming its elemental formula of C₁₅H₁₂O.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Experimental and Theoretical)

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For aromatic ketones like 4-Phenyl-2,3-dihydro-1H-inden-1-one, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The conjugated system, which includes the phenyl ring and the enone moiety of the indenone core, gives rise to intense π → π* transitions, typically observed at shorter wavelengths. The carbonyl group's non-bonding electrons (n electrons) are responsible for the weaker n → π* transitions, which appear at longer wavelengths.

Experimental UV-Vis spectra are recorded by passing a beam of UV and visible light through a solution of the compound and measuring the absorbance at various wavelengths. Solvents of different polarities can be used, as they can influence the position and intensity of the absorption maxima (λmax). For instance, in related heterocyclic compounds, absorption maxima have been observed in the 250-260 nm region, attributed to electron transitions within the ring systems. researchgate.net

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), complement the experimental data. researchgate.net These computational methods can predict the electronic absorption spectra, providing insights into the nature of the electronic transitions by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edu A comparison between the experimental and theoretically calculated spectra helps in the accurate assignment of the observed absorption bands. researchgate.net

Table 1: Expected UV-Vis Absorption Data for Aromatic Ketones

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200 - 280 | High (1,000 - 10,000) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and in some cases, nitrogen, oxygen, or sulfur) in a pure sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from its molecular formula (C₁₅H₁₂O for 4-Phenyl-2,3-dihydro-1H-inden-1-one).

The experimental values must agree closely (typically within ±0.4%) with the calculated values to confirm the compound's elemental composition and purity. science-softcon.de This verification is a critical step in the characterization of a newly synthesized compound, ensuring that the material under investigation corresponds to the correct chemical structure.

Table 2: Theoretical Elemental Composition of 4-Phenyl-2,3-dihydro-1H-inden-1-one (C₁₅H₁₂O)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 180.15 | 86.51 |

| Hydrogen | H | 1.008 | 12.096 | 5.81 |

| Oxygen | O | 16.00 | 16.00 | 7.68 |

| Total | | | 208.26 | 100.00 |

Single Crystal X-ray Diffraction Analysis

For compounds related to 4-Phenyl-2,3-dihydro-1H-inden-1-one, such as 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, X-ray diffraction studies have revealed that the indanone ring system is nearly planar. wikipedia.org The five-membered ring of the indanone core typically adopts a slight envelope or twist conformation to relieve strain. The analysis provides precise bond lengths and angles for the entire molecule. For example, the benzylic carbonyl bond (C=O) length is typically found to be around 1.231 Å. wikipedia.org The geometry around the substituted carbon atoms, including the phenyl-bearing C4 atom, can be accurately determined, confirming it as trigonal planar or tetrahedral, as appropriate.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. sigmaaldrich.com The Hirshfeld surface is generated based on the electron distribution of a molecule in the crystalline environment. By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified and analyzed.

Red spots on the dnorm map indicate close contacts (shorter than the van der Waals radii), which correspond to significant interactions like hydrogen bonds. The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of interactions (e.g., H···H, C···H/H···C, O···H/H···O) to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. researchgate.netmedchemexpress.com For a molecule like 4-Phenyl-2,3-dihydro-1H-inden-1-one, this analysis would likely highlight the prevalence of H···H, C···H, and O···H contacts.

Table 3: Common Intermolecular Contacts and Their Contributions from Hirshfeld Analysis in Organic Molecules

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 30 - 60 | Represents van der Waals forces and is often the largest contributor. sigmaaldrich.com |

| C···H / H···C | 15 - 30 | Indicates C-H···π interactions and other van der Waals contacts. medchemexpress.com |

Computational and Theoretical Investigations of 4 Phenyl 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic structure and properties of molecules. irjet.net It offers a balance between computational cost and accuracy, making it a popular choice for theoretical chemists. irjet.net For 4-Phenyl-2,3-dihydro-1H-inden-1-one, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to predict its molecular geometry, vibrational frequencies, and electronic properties. irjet.net

Geometry Optimization and Electronic Structure Calculations

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. irjet.net For 4-Phenyl-2,3-dihydro-1H-inden-1-one, DFT calculations reveal an approximately planar indanone ring system. tudublin.ieresearchgate.netnih.gov The planarity of this core structure is a key feature, influencing its chemical behavior and potential applications. The electronic structure, which describes the arrangement of electrons within the molecule, is also determined through these calculations, providing insights into its reactivity and spectroscopic properties. irjet.net

In a related compound, 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, the indanone ring system is also found to be nearly planar. tudublin.ieresearchgate.netnih.gov The geometry around the quaternary carbon atom in this related molecule is described as a planar triangle. tudublin.ie Such computational studies, when compared with experimental data from techniques like X-ray crystallography, help in validating the theoretical models. tudublin.ieresearchgate.netnih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Localization)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comwikipedia.orgyoutube.comslideshare.netlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.comossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. researchgate.netwuxibiology.comschrodinger.com

A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For 4-Phenyl-2,3-dihydro-1H-inden-1-one, FMO analysis helps in predicting its reactive sites and understanding its electronic transitions. nih.gov In a study on a different molecule, the HOMO-LUMO energy gap was calculated to be 2.88 eV, indicating the potential for intramolecular charge transfer. nih.gov The localization of the HOMO and LUMO on specific atoms or regions of the molecule further clarifies its nucleophilic and electrophilic centers. youtube.com

The table below presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for 4-Phenyl-2,3-dihydro-1H-inden-1-one, calculated using DFT. Please note that these are example values for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Energy Gap (ΔE) | 4.15 |

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), global softness (S), electrophilicity (ω), and chemical potential (μ). researchgate.net

These parameters are calculated using the following equations:

These descriptors offer a comprehensive understanding of the molecule's stability and reactivity. researchgate.net For instance, a higher chemical hardness indicates lower reactivity, while a higher electrophilicity index suggests a greater capacity to accept electrons. researchgate.net

The following table provides hypothetical values for the global reactivity descriptors of 4-Phenyl-2,3-dihydro-1H-inden-1-one based on the example FMO data.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.10 |

| Electronegativity (χ) | 4.175 |

| Chemical Hardness (η) | 2.075 |

| Global Softness (S) | 0.241 |

| Electrophilicity (ω) | 4.207 |

| Chemical Potential (μ) | -4.175 |

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. researchgate.netresearchgate.net The MESP map displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. nih.govresearchgate.net Red-colored regions indicate negative potential (electron-rich), while blue regions represent positive potential (electron-poor). researchgate.net Yellow and green colors denote intermediate potentials. researchgate.net

For 4-Phenyl-2,3-dihydro-1H-inden-1-one, the MESP map would likely show a negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. nih.gov The phenyl ring and other hydrocarbon portions would exhibit varying degrees of positive and neutral potential. This analysis of charge distribution is crucial for predicting intermolecular interactions and reaction mechanisms. researchgate.net

Prediction and Validation of Spectroscopic Parameters (FT-IR, UV-Vis)

Computational methods can predict spectroscopic parameters, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra, which can then be compared with experimental data for validation. irjet.netnih.gov DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption peaks in its FT-IR spectrum. irjet.net Similarly, the electronic transitions predicted by DFT can be correlated with the absorption bands in the UV-Vis spectrum. schrodinger.com

For instance, the calculated vibrational frequencies for the C=C stretching in phenyl rings are typically found in the range of 1600–1500 cm−1. nih.gov The C-H deformation vibrations in aromatic rings are predicted to be in the 1300–1100 cm−1 range. nih.gov The comparison of these computationally predicted spectra with experimentally obtained spectra helps to confirm the molecular structure and the accuracy of the theoretical model used. nih.gov

The following table shows a hypothetical comparison of predicted and experimental FT-IR frequencies for key functional groups in 4-Phenyl-2,3-dihydro-1H-inden-1-one.

| Functional Group | Predicted Frequency | Experimental Frequency |

|---|---|---|

| C=O stretch | 1715 | 1710 |

| Aromatic C=C stretch | 1605 | 1600 |

| Aromatic C-H stretch | 3050 | 3045 |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgresearchgate.netmolfunction.comresearchgate.netchemrxiv.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. wikipedia.org NBO analysis is used to investigate charge transfer interactions between donor (filled) and acceptor (unfilled) orbitals, which are quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater delocalization of electron density. researchgate.net

For 4-Phenyl-2,3-dihydro-1H-inden-1-one, NBO analysis can reveal hyperconjugative interactions and the nature of the chemical bonds (e.g., covalent vs. ionic character). wikipedia.org This analysis provides a deeper understanding of the molecule's stability and the electronic factors that govern its reactivity. researchgate.net

The table below illustrates hypothetical NBO analysis data, showing donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C=C)phenyl | π(C=O) | 2.5 |

| LP(O) | σ(C-C)indanone | 1.8 |

| σ(C-H)aliphatic | σ*(C-C)aromatic | 0.9 |

Density of States (DOS) Analysis

Density of States (DOS) analysis is a quantum mechanical tool used to describe the distribution of energy levels that electrons can occupy in a molecule. While specific DOS analysis for 4-Phenyl-2,3-dihydro-1H-inden-1-one is not extensively detailed in the provided search results, the principles of this analysis are well-established for similar organic molecules.

The DOS spectrum provides a visual representation of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and the potential for charge transfer within the molecule. For instance, in studies of other heterocyclic compounds, the calculated HOMO and LUMO energy gaps have been used to confirm intramolecular charge transfer. niscpr.res.in

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the electrostatic potential and reactivity. chemrxiv.orgchemrxiv.org This analysis is performed using quantum chemical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set. niscpr.res.in

Mulliken charge analysis is known to be sensitive to the basis set used in the calculation. niscpr.res.in Despite this, it remains a popular method due to its simplicity and computational efficiency. niscpr.res.in The calculated atomic charges are instrumental in understanding various molecular properties, including the dipole moment, molecular polarizability, and the nature of intermolecular interactions. niscpr.res.in

A hypothetical Mulliken charge distribution for key atoms in 4-Phenyl-2,3-dihydro-1H-inden-1-one is presented in the table below, based on general principles observed in similar structures.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (carbonyl) | -0.5 to -0.7 |

| C (carbonyl) | +0.4 to +0.6 |

| C (alpha to carbonyl) | -0.1 to +0.1 |

| C (beta to carbonyl) | -0.2 to 0.0 |

| C (phenyl substituent) | Variable (-0.2 to +0.2) |

| H (aromatic/aliphatic) | +0.1 to +0.3 |

This table is illustrative and actual values would require specific DFT calculations.

Molecular Docking Studies with Biological Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand the interaction between a small molecule (ligand) and a protein (receptor). For 4-Phenyl-2,3-dihydro-1H-inden-1-one and its derivatives, molecular docking studies can identify potential biological targets and elucidate the binding modes.

These studies involve docking the ligand into the active site of a target protein to predict the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic interactions. For example, derivatives of similar heterocyclic structures have been docked against various enzymes and receptors to evaluate their potential as inhibitors or modulators. researchgate.netmdpi.commdpi.com

Potential biological targets for indenone derivatives could include enzymes like carbonic anhydrase or kinases, which are often implicated in various diseases. mdpi.comnih.gov The docking results would typically provide a binding score (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting the specific amino acid residues involved in the interaction. For instance, studies on other compounds have shown interactions with key residues like Thr199, Thr200, and Gln92 in carbonic anhydrase II. mdpi.com

A hypothetical summary of docking results for 4-Phenyl-2,3-dihydro-1H-inden-1-one with a generic kinase target is shown below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | VAL-23, LYS-45, LEU-101 |

| Kinase Y | -7.9 | PHE-88, ASP-145 |

This table is for illustrative purposes. Actual targets and binding affinities would need to be determined through specific docking studies.

Molecular Dynamics Simulations for Conformational Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For 4-Phenyl-2,3-dihydro-1H-inden-1-one, MD simulations can provide detailed insights into its conformational flexibility and stability. biorxiv.org

These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles change over time. By analyzing this trajectory, various properties can be calculated, including the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

MD simulations can reveal the accessible conformations of the molecule in different environments, such as in a solvent or when bound to a biological target. nih.gov This is crucial for understanding its behavior and function. For instance, the phenyl group's rotational freedom relative to the indenone core can be explored, identifying the most stable conformations. The stability of a ligand-protein complex, as predicted by molecular docking, is often further validated through MD simulations, which can show how the complex behaves over a period of nanoseconds or even microseconds. mdpi.com

Exploration of Non-Linear Optical (NLO) Properties through Computational Models

Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical data storage, and laser technology. jcsp.org.pk Computational chemistry plays a significant role in the design and prediction of the NLO properties of new materials.

The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters that determine a molecule's NLO properties include the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). jcsp.org.pk These properties can be calculated using quantum chemical methods, such as DFT and Møller-Plesset perturbation theory (MP2). nih.gov

For a molecule like 4-Phenyl-2,3-dihydro-1H-inden-1-one, the presence of a π-conjugated system is a prerequisite for potential NLO activity. The phenyl group acts as an electron-donating or -withdrawing group depending on other substituents, and the indenone core provides a rigid, planar structure that can facilitate charge transfer. Computational studies on similar donor-π-acceptor systems have shown that the strategic placement of electron-donating and -accepting groups can significantly enhance NLO properties. nih.govdoi.org

Calculations of the HOMO-LUMO gap are also relevant here, as a smaller gap often correlates with larger hyperpolarizability values. jcsp.org.pk The theoretical investigation of these properties can guide the synthesis of new indenone derivatives with optimized NLO responses. doi.org

A hypothetical table of calculated NLO properties for 4-Phenyl-2,3-dihydro-1H-inden-1-one is provided below.

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

These values are illustrative and would need to be determined through specific computational studies.

Chemical Reactivity and Derivatization Pathways of 4 Phenyl 2,3 Dihydro 1h Inden 1 One

Rearrangement Reactions and Structural Transformations

Rearrangement reactions offer a powerful method for fundamentally altering the carbon skeleton of 4-phenyl-2,3-dihydro-1H-inden-1-one, enabling access to new classes of compounds. These transformations often involve the migration of a group to an electron-deficient atom, leading to ring expansion or the incorporation of heteroatoms.

Formation of Quinolines via Schmidt Rearrangement of Arylidene Indenones

The Schmidt reaction is a classic acid-catalyzed rearrangement that converts carbonyl compounds into amides, amines, or nitriles through the action of an azide (B81097), typically hydrazoic acid (HN₃), with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org When applied to ketones, the reaction proceeds through the nucleophilic addition of the azide to the protonated carbonyl group, forming an azidohydrin intermediate. Subsequent acid-catalyzed dehydration and rearrangement lead to the insertion of a nitrogen atom adjacent to the former carbonyl carbon, yielding an amide. wikipedia.orgorganic-chemistry.org

This transformation can be applied to arylidene derivatives of 4-phenyl-2,3-dihydro-1H-inden-1-one. These derivatives are α,β-unsaturated ketones prepared via Claisen-Schmidt condensation of the parent indenone with an aromatic aldehyde. scirp.orgmdpi.com The Schmidt reaction on the ketone moiety of the arylidene indenone would initiate a skeletal rearrangement.

The key steps of this proposed transformation are:

Protonation of the indenone carbonyl group by a strong acid (e.g., H₂SO₄).

Nucleophilic attack by hydrazoic acid on the activated carbonyl to form a protonated azidohydrin.

Dehydration to yield a diazoiminium ion.

Rearrangement where one of the groups attached to the former carbonyl carbon migrates to the nitrogen atom, with the concurrent loss of dinitrogen (N₂). This is the key step that expands the ring. wikipedia.org

Hydrolysis of the resulting nitrilium ion by water, followed by tautomerization, yields the final amide product.

In the context of an arylidene indenone, the migration of the aryl-substituted carbon of the indane framework would lead to a ring-expanded lactam. Subsequent cyclization and aromatization steps, potentially driven by the arylidene substituent, could provide a pathway to quinoline-type structures. The intramolecular version of the Schmidt reaction has proven effective in the synthesis of other complex nitrogen-containing frameworks, such as indolizidines, from azido-ketone precursors. nih.gov

Addition and Cyclization Reactions to Form Fused Ring Systems

The ketone functional group and the active methylene (B1212753) position of 4-phenyl-2,3-dihydro-1H-inden-1-one are focal points for addition and condensation reactions. These reactions are instrumental in building more complex molecular architectures, particularly fused heterocyclic systems with potential biological activity.

Condensation Reactions with Aldehydes and Amines

Condensation reactions are a cornerstone of C-C and C-N bond formation. In these reactions, two molecules combine with the loss of a small molecule, typically water. chemguide.co.uk

Condensation with Aldehydes: 4-Phenyl-2,3-dihydro-1H-inden-1-one can undergo base- or acid-catalyzed aldol-type condensation reactions with aromatic or aliphatic aldehydes. This reaction, often referred to as a Claisen-Schmidt condensation, occurs at the α-carbon (position 2) adjacent to the ketone. mdpi.com The process involves the formation of an enolate from the indenone, which then attacks the aldehyde carbonyl. The resulting β-hydroxy ketone readily dehydrates to yield a thermodynamically stable α,β-unsaturated ketone, known as an arylidene or alkylidene derivative. scirp.orglatech.edu These derivatives are themselves versatile intermediates for further reactions.

Condensation with Amines: The carbonyl group of the indenone reacts with primary amines under weakly acidic conditions to form imines (Schiff bases), or with secondary amines to form enamines. youtube.com This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.ukyoutube.com

Furthermore, multicomponent reactions involving the indenone, an aldehyde, and an amine can lead directly to complex heterocyclic structures. For instance, a reaction analogous to the Friedländer synthesis, which condenses an o-aminoaryl ketone with a compound containing an α-methylene group, can be envisioned to produce quinoline (B57606) derivatives. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| 4-Phenyl-2,3-dihydro-1H-inden-1-one | Aromatic Aldehyde | 2-Arylidene-4-phenyl-2,3-dihydro-1H-inden-1-one | Claisen-Schmidt Condensation |

| 4-Phenyl-2,3-dihydro-1H-inden-1-one | Primary Amine | Imine | Imine Formation |

| 4-Phenyl-2,3-dihydro-1H-inden-1-one | Aldehyde + Amine | Fused Heterocycle | Multicomponent Condensation |

Cyclocondensation Reactions to Form Heterocyclic Derivatives

Cyclocondensation reactions are powerful one-pot procedures that combine condensation and cyclization steps to build heterocyclic rings. The 4-phenyl-2,3-dihydro-1H-inden-1-one scaffold can participate in such reactions to yield a variety of fused systems.

A prominent example is the Biginelli reaction, a three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov By analogy, the indenone (acting as the active methylene component) could react with an aldehyde and urea (or a related compound) to form fused dihydropyrimidine (B8664642) derivatives. These reactions are often catalyzed by a Lewis or Brønsted acid. nih.gov

Similarly, reaction of the indenone with other bifunctional reagents can lead to different heterocyclic systems. For example, condensation with hydrazine (B178648) or substituted hydrazines could yield fused pyrazole (B372694) derivatives. These cyclocondensation strategies are highly valuable for generating molecular diversity from a common starting material.

Reactions with Alkyllithium Compounds and Intramolecular Cyclization

Organolithium reagents, such as phenyllithium (B1222949) and other alkyllithiums, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of 4-phenyl-2,3-dihydro-1H-inden-1-one. wikipedia.org This nucleophilic addition reaction, upon aqueous workup, converts the ketone into a tertiary alcohol.

The resulting alcohol can serve as an intermediate for further transformations. If the alkyllithium reagent used contains an additional functional group at a suitable position, an intramolecular cyclization can be induced. For example, reaction with an ω-haloalkyllithium would introduce a side chain containing a leaving group. Subsequent treatment with a base could promote an intramolecular Williamson ether synthesis (if the alcohol attacks the alkyl halide) or other ring-forming reactions.

Intramolecular cyclizations are a powerful strategy for constructing strained or complex ring systems that are otherwise difficult to access. Examples from related chemistries include acid-catalyzed intramolecular oxa-Michael additions to form dihydrofurans and transition-metal-catalyzed cycloisomerizations of alkynols. semanticscholar.orgorgsyn.org

Aza-Michael Addition and N-Alkylation Strategies

The arylidene derivatives of 4-phenyl-2,3-dihydro-1H-inden-1-one, being α,β-unsaturated carbonyl systems, are excellent substrates for conjugate addition reactions.

Aza-Michael Addition: The Aza-Michael reaction involves the 1,4-conjugate addition of a nitrogen nucleophile, such as a primary or secondary amine, to an α,β-unsaturated carbonyl compound. researchgate.net This reaction forms a new carbon-nitrogen bond and is a key method for synthesizing β-amino carbonyl compounds. researchgate.netrsc.org The addition of an amine to a 2-arylidene-4-phenyl-inden-1-one derivative would yield a 2-(amino(aryl)methyl)-4-phenyl-2,3-dihydro-1H-inden-1-one. This transformation can be catalyzed by bases, acids, or bifunctional organocatalysts, which can also control the stereoselectivity of the reaction. buchler-gmbh.comchemrxiv.org

N-Alkylation: The product of the Aza-Michael addition contains a secondary amine (if a primary amine was used as the nucleophile) that can be further functionalized via N-alkylation. This is typically achieved by treating the β-amino ketone with a base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide or tosylate. beilstein-journals.orgd-nb.info The choice of base, solvent, and alkylating agent can be critical for achieving high yields and, in some systems, controlling regioselectivity if other nucleophilic sites are present. nih.govresearchgate.net This two-step sequence of Aza-Michael addition followed by N-alkylation provides a flexible route to a wide range of highly substituted indenone derivatives.

| Step | Reaction Type | Substrate | Reagent(s) | Product |

| 1 | Aza-Michael Addition | 2-Arylidene-4-phenyl-inden-1-one | Primary/Secondary Amine | β-Amino Ketone |

| 2 | N-Alkylation | β-Amino Ketone | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-β-Amino Ketone |

Functional Group Interconversions and Derivatization (e.g., Hydrazide to Thiosemicarbazide)

The chemical versatility of 4-phenyl-2,3-dihydro-1H-inden-1-one is largely centered around its ketone functional group. This carbonyl group serves as a prime site for a variety of functional group interconversions (FGIs), which are essential processes in organic synthesis for converting one functional group into another. imperial.ac.uk These transformations allow for the creation of a diverse array of derivatives, enabling the exploration of new chemical space and the development of molecules with specific properties.

A significant pathway for the derivatization of the 1-indanone (B140024) scaffold involves its reaction with hydrazine derivatives. mdpi.com Hydrazines and their related compounds are widely used in organic synthesis for the characterization and derivatization of carbonyl compounds. mdpi.com The reaction of a ketone, such as in 4-phenyl-2,3-dihydro-1H-inden-1-one, with a hydrazide typically results in the formation of a hydrazone through a condensation reaction.

One of the most notable examples of this type of derivatization is the reaction with thiosemicarbazide (B42300) to form a thiosemicarbazone. Research into the 1-indanone core has demonstrated the synthesis of thiosemicarbazones and related thiazolylhydrazones as a strategy for developing new therapeutic agents. nih.gov In a representative reaction, the ketone of the indanone molecule reacts with thiosemicarbazide, leading to a new derivative where the carbonyl oxygen is replaced by a =N-NH-C(=S)NH2 group.

This conversion is a key step in creating compounds with potential biological activities. For instance, a study on 1-indanone derivatives synthesized a series of thiosemicarbazones and thiazolyl hydrazones and evaluated their anti-inflammatory and antiplatelet aggregation properties. nih.gov The findings from this research highlighted that specific derivatives exhibited significant activity, with one compound showing more potent anti-inflammatory action than the standard drug ibuprofen. nih.gov

The table below summarizes the transformation of the ketone functional group in the indanone core to a thiosemicarbazone.

| Reactant Functional Group | Reagent | Resulting Functional Group | Product Class |

| Ketone (C=O) | Thiosemicarbazide (H₂N-NH-C(=S)NH₂) | C=N-NH-C(=S)NH₂ | Thiosemicarbazone |

The derivatization of the 1-indanone scaffold is not limited to thiosemicarbazones. The core structure has been utilized to synthesize a variety of other derivatives, including phenylurea-containing compounds, by reacting with different reagents. nih.gov These functional group interconversions underscore the importance of the 1-indanone skeleton as a versatile starting material for generating diverse molecular architectures. beilstein-journals.org

Structural Analogs and Advanced Material Science Applications of 4 Phenyl 2,3 Dihydro 1h Inden 1 One Scaffold

Synthesis and Structural Characterization of Substituted Indenone Derivatives

The versatility of the indenone core allows for the synthesis of a wide range of derivatives through various chemical transformations. These modifications are crucial for tuning the electronic, optical, and biological properties of the resulting compounds.

Arylidene Indenones and Chalcone (B49325) Hybrids with Modified Substitution Patterns

Arylidene indenones are a significant class of derivatives, typically synthesized through condensation reactions. The Claisen-Schmidt condensation of an appropriate indanone, such as 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one, with various p-substituted benzaldehyde (B42025) derivatives is a common method to produce these compounds. Another prominent method is the Knoevenagel condensation, which can be performed by reacting an aldehyde with 1,3-indandione. This reaction has been effectively carried out using catalysts like piperidine (B6355638) in ethanol. Green chemistry approaches have also been developed, utilizing task-specific ionic liquids such as 2-hydroxyethylammonium formate (B1220265), which can act as both a catalyst and a solvent-free reaction medium, leading to high yields at room temperature.

These synthetic strategies allow for the introduction of various substituents on the arylidene group, leading to a library of compounds with diverse electronic properties. The structural characterization of these derivatives is typically achieved through spectroscopic methods including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, with elemental analysis confirming their composition.

Indanone-chalcone hybrids represent another important subclass. These are designed and synthesized to create molecules with specific inhibitory activities. The synthesis of these hybrids often involves the condensation of an indanone with a chalcone-related aldehyde. Structural analysis confirms the successful coupling and the final structure of these hybrid molecules.

Table 1: Synthesis Methods for Arylidene Indenones

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Substituted Indanone + Substituted Benzaldehyde | Not specified | Yields arylidene indanone-based anticancer agents. | |

| Knoevenagel Condensation | 1,3-Indandione + Arylaldehyde | Piperidine in Ethanol | Common method for synthesizing 2-aryl-1,3-indandiones. | |

| Green Synthesis | Indan-1,3-dione + Aldehyde | 2-hydroxyethylammonium formate (Ionic Liquid) | Solvent-free, room temperature, high yield. | |

| One-Pot Oxidation and Aldol (B89426) Reaction | Indane + Aldehyde | Ag/Pd-HT, Cs₂CO₃, O₂ | Novel one-pot synthesis of arylidene-1-indanone derivatives. |

Pyrazolyl-Indenone Conjugates and Their Structural Diversity

The integration of a pyrazole (B372694) moiety into the indenone scaffold has led to the development of novel conjugates with significant therapeutic potential. The synthesis of these hybrids can be achieved through multi-step reaction sequences. For instance, chromone-related pyrazole compounds can be synthesized, which can then be further modified. The structural diversity of these conjugates is vast, arising from the various substitution patterns possible on both the indenone and pyrazole rings.

Indenone Derivatives Incorporating Piperazine (B1678402) and Other Nitrogen-Containing Heterocyclic Moieties

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and functional materials. Incorporating these moieties, such as piperazine, into the indenone structure can significantly alter the physicochemical and biological properties of the parent compound. The synthesis of these derivatives often involves nucleophilic substitution reactions where a piperazine or another nitrogen-containing heterocycle is introduced onto the indenone core. For instance, quinoline (B57606) derivatives substituted with piperazine have been synthesized and evaluated for their biological activities.

The structural diversity of these compounds is enhanced by the wide variety of available nitrogen heterocycles, ranging from simple amines to more complex polycyclic systems. The characterization of these molecules relies on standard analytical techniques to confirm the successful incorporation of the heterocyclic moiety and to elucidate the final structure.

Exploration of Fused Indenone Systems (e.g., Tetraazafluoranthenones)

The development of fused indenone systems has opened new avenues in material science. A notable example is the synthesis of di(benz[f]indenone)-fused tetraazaanthracene derivatives. These complex molecules are synthesized through condensation reactions, and their isomers can be separated and fully characterized. The structural characterization of these fused systems is performed using one- and two-dimensional NMR spectroscopy and single-crystal X-ray diffraction.

These fused systems exhibit interesting optical and electronic properties due to their extended π-conjugation. The presence of carbonyl groups and other substituents endows these molecules with strong electron-accepting character, making them attractive for applications in organic electronics.

Indenyl-Thiazole and Indenyl-Formazan Derivatives

New series of indenyl-thiazole and indenyl-formazan derivatives have been synthesized and characterized. The synthesis of indenyl-thiazole derivatives can be achieved by reacting a thiosemicarbazone of a bromo-indan derivative with various reagents. For example, reacting thiosemicarbazone with phenacyl bromide derivatives yields the corresponding thiazole (B1198619) compounds. The structures of these novel derivatives are confirmed using a combination of analytical techniques, including IR, NMR, and mass spectrometry. X-ray diffraction has also been used to determine the particle size of some of these derivatives, with some found to be on the nanoscale.

The formazan (B1609692) derivatives are synthesized from the corresponding hydrazones by coupling them with diazonium salts. The structural confirmation of these formazan derivatives is also carried out using comprehensive spectroscopic methods.

Development of Indenone-Based Materials for Organic Electronic Applications

The unique electronic properties of indenone derivatives make them promising candidates for applications in organic electronics. Their electron-accepting nature, which can be tuned through chemical modification, is particularly valuable for the development of n-type semiconductor materials.

Fused indenone systems, such as the di(benz[f]indenone)-fused tetraazaanthracenes, have shown potential as electron-deficient molecular systems for n-channel semiconducting materials. Organic field-effect transistors (OFETs) fabricated with these materials have demonstrated electron transport. Furthermore, initial studies have shown their potential as electron acceptor materials in organic solar cells (OSCs) when paired with a suitable electron donor polymer.

Theoretical studies using quantum chemistry techniques have been employed to design new indenone-based molecules with optimized optoelectronic and photovoltaic properties for use in OSCs. These studies suggest that by integrating different acceptor groups onto an indenone-

Role of Indenone Scaffolds in Organic Solar Cells (OSCs)

The indenone scaffold, especially in the form of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN) and its derivatives, has become a cornerstone in the design of nonfullerene acceptors (NFAs) for organic photovoltaics. chinesechemsoc.orgbohrium.com These scaffolds typically function as the electron-withdrawing terminal groups in what are known as fused-ring electron acceptors (FREAs). bohrium.comacs.org